neurogranin

Synaptic Plasticity Protein‑Protein Interaction Biophysical Characterization

Neurogranin (NRGN; also known as RC3 or p17) is a small, 78‑amino acid, intrinsically unstructured, brain‑specific protein that functions as the primary postsynaptic regulator of calmodulin (CaM) availability. It binds apo‑CaM (Ca²⁺‑free) with micromolar affinity and releases CaM upon PKC‑mediated phosphorylation at Ser36 or elevated intracellular Ca²⁺, thereby governing Ca²⁺/CaM‑dependent signaling cascades essential for synaptic plasticity, learning, and memory.

Molecular Formula C6H9N3
Molecular Weight 0
CAS No. 132654-77-4
Cat. No. B1177982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameneurogranin
CAS132654-77-4
Molecular FormulaC6H9N3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neurogranin (CAS 132654-77-4): Essential Biochemical and Procurement Baseline for a Brain-Specific Calmodulin-Binding Protein


Neurogranin (NRGN; also known as RC3 or p17) is a small, 78‑amino acid, intrinsically unstructured, brain‑specific protein that functions as the primary postsynaptic regulator of calmodulin (CaM) availability [1]. It binds apo‑CaM (Ca²⁺‑free) with micromolar affinity and releases CaM upon PKC‑mediated phosphorylation at Ser36 or elevated intracellular Ca²⁺, thereby governing Ca²⁺/CaM‑dependent signaling cascades essential for synaptic plasticity, learning, and memory [2][3]. Human neurogranin shares 96% amino acid sequence identity with rat and mouse orthologs, making recombinant human protein a valid surrogate for rodent studies [4].

Why Generic Calmodulin-Binding Proteins Cannot Substitute for Neurogranin: A Procurement Risk Assessment


Although neuromodulin (GAP‑43), PEP‑19, and neurogranin all belong to the IQ‑motif class of CaM‑binding proteins, they are not interchangeable. Neurogranin is exclusively localized to postsynaptic dendritic spines, whereas neuromodulin resides in presynaptic axonal terminals; substituting one for the other would mislocalize CaM buffering to the wrong subcellular compartment [1]. Furthermore, neurogranin binds both N‑ and C‑domains of CaM, while PEP‑19 binds only the C‑domain, resulting in kinetically and mechanistically distinct effects on CaM‑target association rates [2]. Finally, the CaM‑binding affinity of neurogranin is quantitatively distinct under Ca²⁺‑depleted versus Ca²⁺‑saturated conditions, a property that is not conserved across IQ‑motif proteins and is essential for its physiological role in bidirectional synaptic plasticity [3]. These functional and biophysical differences render neurogranin functionally non‑substitutable by its closest structural analogs.

Neurogranin Product‑Specific Quantitative Evidence Guide: Head‑to‑Head and Cross‑Study Comparative Data


Neurogranin vs. Neuromodulin (GAP‑43): Differential Salt Sensitivity of Calmodulin‑Binding Complexes

Neurogranin and neuromodulin (GAP‑43) are the two primary neuron‑specific PKC substrates that bind calmodulin. A direct comparative study using CaM‑Sepharose affinity chromatography demonstrated that the GAP‑43‑CaM complex exhibits markedly greater sensitivity to salt than the neurogranin‑CaM complex [1]. This indicates that neurogranin forms a more robust and stable interaction with CaM under varying ionic strength conditions, which is relevant for experimental buffers and physiological microenvironments.

Synaptic Plasticity Protein‑Protein Interaction Biophysical Characterization

Neurogranin vs. PEP‑19: Domain‑Specific Calmodulin Binding and Differential Kinetic Regulation

Neurogranin binds to both the N‑terminal and C‑terminal domains of calmodulin, whereas PEP‑19 binds selectively to the C‑domain only [1]. This differential binding topology translates into distinct functional outcomes: PEP‑19 has minimal effect on the rate of CaM association with target peptides, while neurogranin greatly decreases the association rate due to its dual‑domain engagement and slower dissociation kinetics [1]. Consequently, neurogranin is a more potent kinetic modulator of CaM availability.

Calmodulin Signaling Kinetic Analysis IQ‑Motif Proteins

Ca²⁺‑Dependent Modulation of Neurogranin‑Calmodulin Binding Affinity

Neurogranin exhibits a distinct, quantifiable shift in CaM‑binding affinity depending on Ca²⁺ occupancy. Under Ca²⁺‑depleted conditions, the KD for the neurogranin‑CaM interaction is 480 nM, whereas under Ca²⁺‑saturated conditions, the affinity weakens to KD = 2.8–3.2 μM (approximately a 6‑fold reduction) [1]. This Ca²⁺‑sensitive affinity switch is the biophysical basis for neurogranin's ability to release CaM when Ca²⁺ levels rise, enabling CaM to activate downstream targets.

Calcium Signaling Binding Affinity Surface Plasmon Resonance

Mutational Analysis: Ser36 Phosphorylation Abolishes Calmodulin Binding

PKC‑mediated phosphorylation at Ser36 is the primary post‑translational switch that regulates neurogranin function. Mutagenesis studies demonstrate that the Ser‑36 → Asp point mutant (phosphomimetic) reduces neurogranin‑CaM interaction in vivo, and the Ile‑33 → Gln mutant completely inhibits binding [1]. Additionally, variant proteins in which Ser36 was mutated to alanine failed to serve as PKC substrates, confirming Ser36 as the sole phosphorylation target [2].

Post‑Translational Modification Mutagenesis PKC Signaling

Neurogranin Knockout Phenotype: LTP Impairment and Behavioral Deficits

Neurogranin knockout (NgKO) mice exhibit severe deficits in high‑frequency stimulation (HFS)‑induced long‑term potentiation (LTP) in the hippocampal CA1 region [1]. A computational model of synaptic plasticity found that neurogranin knockout strongly diminishes LTP induced by a single 100 Hz, 1 s tetanus [2]. Behaviorally, NgKO mice display hyperactivity, impaired spatial learning, decreased sociability, reduced prepulse inhibition, and decreased nesting behavior, recapitulating core symptoms of neuropsychiatric disorders including schizophrenia and ADHD [3].

Long‑Term Potentiation Knockout Mouse Model Behavioral Neuroscience

Neurogranin Product Application Scenarios: Research and Industrial Use Cases Based on Evidence


Biochemical and Biophysical Studies of Calmodulin‑Dependent Signaling Dynamics

Use recombinant neurogranin (His‑tagged or GST‑tagged full‑length, residues 1‑78) in surface plasmon resonance (SPR), microscale thermophoresis (MST), or stopped‑flow fluorimetry assays to quantify CaM binding kinetics and Ca²⁺‑dependent affinity shifts. The well‑characterized KD values (apo‑CaM: 480 nM; Ca²⁺‑CaM: 2.8–3.2 μM) serve as internal benchmarks for assay validation [1]. Neurogranin's dual‑domain CaM binding and potent kinetic effects make it the preferred IQ‑motif protein for studies of CaM‑target encounter complex formation and Ca²⁺ oscillation‑driven signaling [2].

Functional Dissection of PKC‑CaM Signaling Crosstalk Using Phosphorylation‑Site Mutants

Procure neurogranin point mutants (Ser36Ala, Ser36Asp, Ile33Gln) for controlled manipulation of CaM‑binding status in cellular and in vitro assays. The Ser36Ala mutant lacks the PKC phosphorylation site, enabling constitutively CaM‑bound neurogranin; the Ser36Asp phosphomimetic disrupts CaM binding, mimicking PKC‑activated state [1]. These mutants are essential for distinguishing PKC‑dependent from Ca²⁺‑dependent CaM release mechanisms in synaptic plasticity and memory formation studies.

Preclinical Models of Neuropsychiatric and Cognitive Disorders

Neurogranin knockout mice represent a validated animal model recapitulating core symptoms of schizophrenia, ADHD, and Alzheimer's disease, including hyperactivity, impaired sociability, working memory deficits, and reduced prepulse inhibition [1]. Recombinant neurogranin protein and neurogranin‑specific antibodies (e.g., for Western blot, immunohistochemistry) are critical reagents for characterizing neurogranin expression changes in these models and for evaluating pharmacological rescue strategies such as methylphenidate treatment [2].

Antibody Validation and Immunoassay Development Requiring Species Cross‑Reactivity

Due to the 96% amino acid sequence identity among human, mouse, and rat neurogranin [1], anti‑neurogranin antibodies validated for one species frequently cross‑react with the others, offering procurement efficiency for multi‑species studies. Researchers should verify that antibodies do not cross‑react with GAP‑43/neuromodulin, as antisera raised against recombinant neurogranin can be designed to lack GAP‑43 cross‑reactivity [2]. This specificity is essential for accurate immunohistochemical localization in brain slices where both proteins may be present.

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